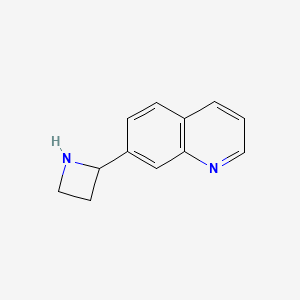
7-(Azetidin-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Azetidin-2-yl)quinoline is a heterocyclic compound that combines the structural features of azetidine and quinoline Azetidine is a four-membered nitrogen-containing ring, while quinoline is a fused ring system consisting of a benzene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Azetidin-2-yl)quinoline typically involves the formation of the azetidine ring followed by its fusion with the quinoline moiety. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with various substituted amines to form Schiff base intermediates. These intermediates are then cyclized using chloroacetyl chloride to yield the final azetidinone analogues .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Azetidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the azetidine ring, leading to different azetidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce various substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, azetidine derivatives, and substituted quinoline-azetidine hybrids .
Wissenschaftliche Forschungsanwendungen
7-(Azetidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an antimicrobial, antituberculosis, and anticancer agent. .
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 7-(Azetidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the activation of caspases and the disruption of mitochondrial membrane potential . Additionally, its antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Azetidinone: Shares the azetidine ring but lacks the quinoline moiety.
Thiazolidinone: Contains a similar four-membered ring but with sulfur instead of nitrogen.
Quinoline Derivatives: Compounds like 2-chloroquinoline and 2-methylquinoline share the quinoline structure but differ in their substituents
Uniqueness: 7-(Azetidin-2-yl)quinoline is unique due to its combined structural features of azetidine and quinoline, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
7-(azetidin-2-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-2-9-3-4-10(11-5-7-14-11)8-12(9)13-6-1/h1-4,6,8,11,14H,5,7H2 |
InChI-Schlüssel |
MULHGJYLAHJJQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1C2=CC3=C(C=CC=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


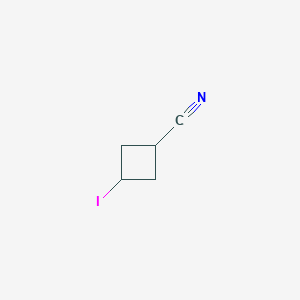

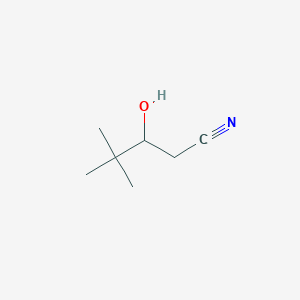

![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13605117.png)
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
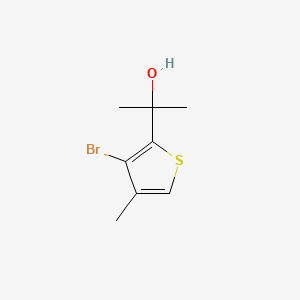

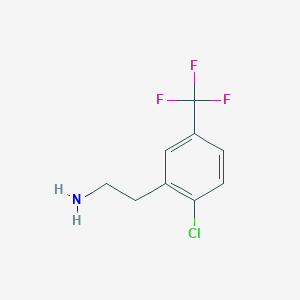
amine](/img/structure/B13605164.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B13605176.png)
![2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)
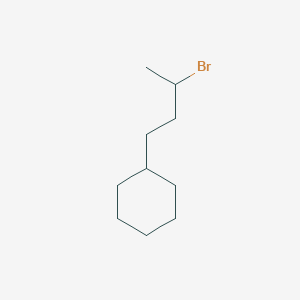
![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)
